N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperidine structure often interact with various receptors in the nervous system, such as opioid receptors or dopamine receptors . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
Once the compound binds to its target receptor, it could either activate or inhibit the receptor’s function, leading to changes in cellular signaling . The hydroxypropyl group might enhance the compound’s affinity for its target, increasing its potency.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets opioid receptors, it could influence pain signaling pathways. If it targets dopamine receptors, it could affect mood and reward pathways .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and metabolism. The hydrochloride group could enhance its water solubility, potentially improving its absorption and distribution in the body .
Result of Action
The compound’s effects at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in physiological responses .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other compounds or drugs, and the individual’s metabolic rate .
Biochemical Analysis
Biochemical Properties
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are crucial for the compound’s role in biochemical processes, influencing the activity and regulation of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the dephosphorylation of hexokinase, enhancing cytoplasmic energy metabolism . Additionally, it has been observed to affect mitochondrial energy metabolism by regulating the dephosphorylation of citrate synthase and mitochondrial hydroxylase .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to interact with malonyl-CoA reductase, influencing its enzymatic activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that dynamic control of dephosphorylation can optimize cytoplasmic and mitochondrial energy metabolism, resulting in significant increases in 3-hydroxypropionic acid production over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects. For instance, studies have shown that high doses can lead to significant changes in cellular metabolism and function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical processes and its overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it affects mitochondrial energy metabolism .
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-7-3-6-11-9(13)8-4-1-2-5-10-8;/h8,10,12H,1-7H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRSFVBBSZPXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-39-3 | |
Record name | 2-Piperidinecarboxamide, N-(3-hydroxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.